1,3,3-Trimethyl-6-nitroindolin-2-one

Description

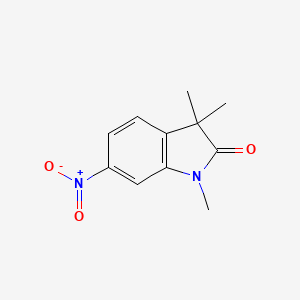

1,3,3-Trimethyl-6-nitroindolin-2-one is a nitro-substituted indolin-2-one derivative characterized by a fused bicyclic structure with a ketone group at the 2-position. The compound features three methyl groups (at positions 1 and 3) and a nitro group at position 6, which significantly influences its electronic and steric properties. The nitro group enhances electrophilicity, making this compound a candidate for further functionalization or as an intermediate in medicinal chemistry.

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

1,3,3-trimethyl-6-nitroindol-2-one |

InChI |

InChI=1S/C11H12N2O3/c1-11(2)8-5-4-7(13(15)16)6-9(8)12(3)10(11)14/h4-6H,1-3H3 |

InChI Key |

RJTJYHOLNLWWCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

N-Methylation and Nitro Substitution

A common approach involves starting from N-methyl-4-nitroaniline, which undergoes acylation and cyclization to form the indolin-2-one core with the nitro group already in place. For example, refluxing N-methyl-4-nitroaniline with acryloyl chloride in the presence of potassium carbonate in benzene for 24 hours yields intermediates that can be further cyclized to the oxindolinone structure.

Cyclization via Acylation and Base Treatment

The cyclization to form the indolin-2-one ring is often achieved by intramolecular acylation or base-induced ring closure. For instance, acetyl chloride treatment of suitable precursors in dichloromethane with triethylamine at 0 °C to room temperature for 12 hours, followed by aqueous workup and purification, affords the oxindolinone derivative.

Purification and Yield

The crude products are typically purified by flash column chromatography using mixtures of ethyl acetate and hexanes as eluents. Yields for the nitro-substituted oxindolin-2-one derivatives like 1,3,3-trimethyl-5-nitroindolin-2-one have been reported up to 91% after purification.

Alternative Routes: NHC-Catalyzed Synthesis

Recent advances include the use of N-heterocyclic carbene (NHC) catalysis for oxindole synthesis from α-bromoamides. This method involves stirring α-bromoamide substrates with NHC catalysts and cesium carbonate in 1,4-dioxane at elevated temperatures (100 °C) for about 30 hours, followed by extraction and chromatographic purification. This approach may be adapted for nitro-substituted derivatives with appropriate substrate design.

Example from Related Compounds

In a related synthesis, 1,3,3-trimethyl-2-methyleneindoline was condensed with aldehydes to form spirocyclic compounds that include nitro-substituted indolinones, albeit with moderate yields (~14%). This method involves condensation reactions under controlled conditions and subsequent purification.

Data Summary Table of Preparation Conditions

Research Findings and Notes

- The nitro group at the 6-position is introduced early in the synthesis, often via starting materials already bearing the nitro substituent, to avoid complications in later steps.

- The cyclization step is crucial for forming the oxindolin-2-one core and is sensitive to reaction conditions such as temperature and choice of base or acid catalyst.

- Purification by flash chromatography is standard to isolate the pure nitro-substituted indolinone compounds.

- Yields vary depending on the route and substituents but generally range from moderate (14%) to high (up to 91%) depending on the method and substrate purity.

- Advanced catalytic methods such as NHC catalysis provide alternative synthetic routes that may offer better selectivity or milder conditions but require further adaptation for nitro-substituted derivatives.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1,3,3-Trimethyl-6-aminoindolin-2-one.

Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of 1,3,3-Trimethyl-6-nitroindolin-2-one.

Scientific Research Applications

Medicinal Chemistry: The compound and its derivatives have shown promise as potential therapeutic agents due to their biological activities. They have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

Material Science: The unique structural features of 1,3,3-Trimethyl-6-nitroindolin-2-one make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.

Biological Research: The compound has been used as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-6-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative of the compound used.

Comparison with Similar Compounds

Key Observations:

- Nitro vs. Amino/Chloro/Fluoro Substituents: The nitro group in 1,3,3-Trimethyl-6-nitroindolin-2-one increases electron-withdrawing effects compared to amino (electron-donating) or halogen (moderately electron-withdrawing) groups. This difference impacts reactivity in nucleophilic substitution or redox reactions .

- Methyl vs.

- Spirocyclic vs. Planar Structures: Spiro derivatives (e.g., 6-Fluorospiroindolinone) exhibit distinct conformational rigidity, which may influence binding affinity in biological targets compared to the planar structure of the target compound .

Crystallographic and Stability Data

- 6-Hydroxy-3-(hydroxyimino)indolin-2-one: Single-crystal X-ray studies (R factor = 0.061) confirm planar geometry and hydrogen-bonding networks, absent in the target compound due to its methyl and nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.